5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Description
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound with the molecular formula C6H6N4O . It’s an intermediate product in the synthesis of the antiviral drug Triazid® .
Synthesis Analysis
The compound can be synthesized by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . Various conditions for this reaction were studied, including the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The compound shows a different and unusual coordination mode, giving rise to structures with diverse topologies and dimensionality .Chemical Reactions Analysis
Conventional reactions of this compound with metallic (II) salts lead to three novel multidimensional complexes . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.1380 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-6-9(17)16-11(13-7)14-10(15-16)8-2-4-12-5-3-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGKSJAAJWFVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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